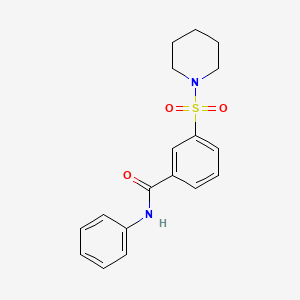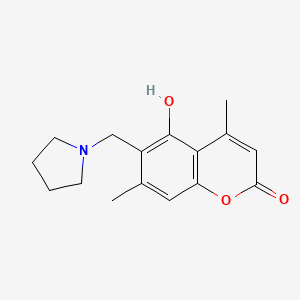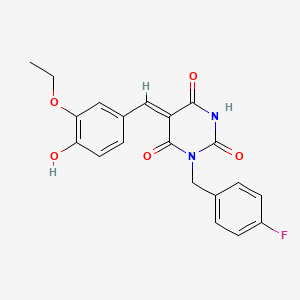
N-phenyl-3-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-3-(1-piperidinylsulfonyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has gained significant attention in the field of scientific research. This compound has been shown to have potential applications in various fields, including cancer research, immunology, and neuroscience.
Mécanisme D'action
The mechanism of action of N-phenyl-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of specific enzymes, including the proteasome and the deubiquitinating enzyme USP14. By inhibiting these enzymes, this compound can disrupt the normal cellular processes that contribute to cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various experimental models. Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-phenyl-3-(1-piperidinylsulfonyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition without affecting other cellular processes. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain experimental models.
Orientations Futures
There are several potential future directions for research on N-phenyl-3-(1-piperidinylsulfonyl)benzamide. One area of interest is the development of more potent analogs of this compound, which could improve its efficacy in experimental models. Additionally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neuroscience and infectious diseases.
Applications De Recherche Scientifique
N-phenyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential applications in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, this compound has been shown to have potential applications in immunology, particularly in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-phenyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-16-9-3-1-4-10-16)15-8-7-11-17(14-15)24(22,23)20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQMAHOKDFXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)
![3'-(2-furylmethyl)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5917646.png)


![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)
![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
